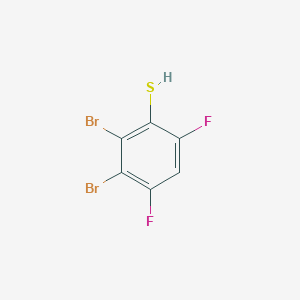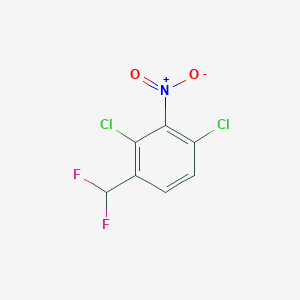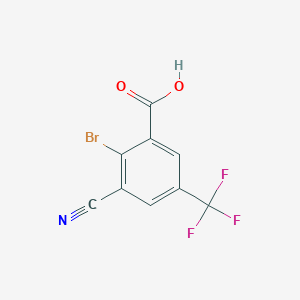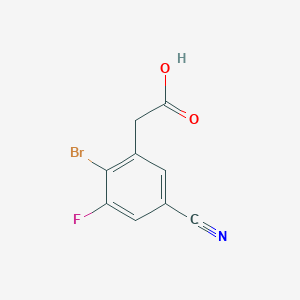
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid
Übersicht
Beschreibung
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid (BCFPA) is a compound of interest in the scientific community due to its unique properties and applications in research. BCFPA is an organic acid that is composed of a bromine atom, a cyano group, and a fluorine atom. It has been used in various scientific research applications, such as enzyme inhibition, drug delivery, and cancer research. This article will provide an overview of BCFPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been used in various scientific research applications, such as enzyme inhibition, drug delivery, and cancer research. 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been used in enzyme inhibition studies, as it has been found to be an effective inhibitor of the enzyme thymidylate synthase. 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has also been used as a drug delivery agent, as it has been found to be an effective carrier of drugs in the body. Additionally, 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been used in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid acts as an enzyme inhibitor by binding to the active site of the enzyme and blocking its catalytic activity. It also acts as a drug delivery agent by binding to the drug and facilitating its transport through the body. In addition, 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been found to inhibit the growth of certain types of cancer cells by blocking the activity of certain proteins that are involved in cell growth and division.
Biochemical and Physiological Effects
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis. Additionally, 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has been found to be an effective carrier of drugs in the body, as it binds to the drug and facilitates its transport. It has also been found to inhibit the growth of certain types of cancer cells, as it blocks the activity of certain proteins that are involved in cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid has several advantages and limitations for lab experiments. One of the advantages of using 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid in lab experiments is that it is an effective inhibitor of the enzyme thymidylate synthase. Additionally, 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid is an effective drug delivery agent, as it binds to the drug and facilitates its transport through the body. However, one of the limitations of using 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid research. One potential direction is to further explore its potential as an enzyme inhibitor and drug delivery agent. Additionally, further research could be conducted on its potential to inhibit the growth of certain types of cancer cells. Another potential direction is to explore its potential as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted on its potential to interact with other molecules, such as proteins and lipids, which could lead to new applications. Finally, further research could be conducted on its potential to act as a biomarker, as it has been found to be a sensitive indicator of certain diseases.
Eigenschaften
IUPAC Name |
2-(2-bromo-5-cyano-3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-9-6(3-8(13)14)1-5(4-12)2-7(9)11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKFQZVPBVDUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-fluorophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



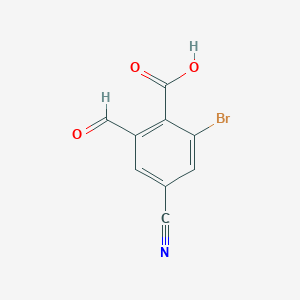
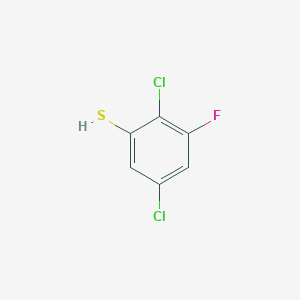
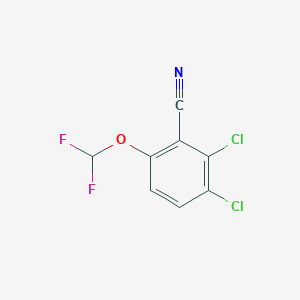
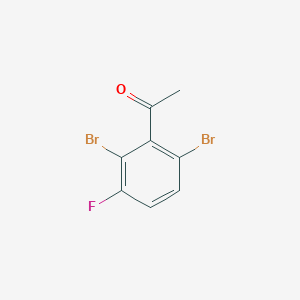


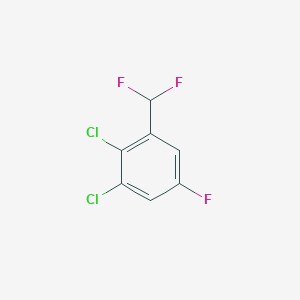


![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)
